
Axelopran
Overview
Description
Axelopran (TD-1211) is a peripherally restricted, orally administered μ-opioid receptor antagonist (PAMORA) developed by Theravance Biopharma for the treatment of opioid-induced constipation (OIC). Its design leverages a multivalent drug discovery approach, optimizing physicochemical properties to achieve high peripheral selectivity and minimal central nervous system (CNS) penetration. This ensures efficacy in reversing opioid-induced gastrointestinal (GI) motility inhibition without interfering with opioid analgesia or inducing withdrawal symptoms .
Preparation Methods
Axelopran is synthesized through a series of chemical reactions involving various reagents and solvents. The synthetic route typically involves the following steps :
-
Cyclohexylmethyl-(2-oxo-ethyl)carbamic acid tert-butyl ester
- A mixture of cyclohexylmethylbromide and ethanolamine in ethanol is heated at 75°C for 2 hours.
- The reaction mixture is then concentrated to remove ethanol, and the residue is diluted with dichloromethane.
- The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated to obtain the product.
-
Cyclohexylmethyl-(2-hydroxyethyl) carbamic acid tert-butyl ester
- The product from the previous step is dissolved in dichloromethane and cooled to 0°C.
- A solution of di-tert-butyldicarbonate in dichloromethane is added dropwise to the mixture.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Axelopran undergoes various chemical reactions, including :
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Treatment of Opioid-Induced Constipation
Clinical Background
Axelopran is primarily being investigated for its efficacy in treating opioid-induced constipation (OIC), a common side effect associated with opioid analgesics. Clinical trials have demonstrated that this compound effectively restores bowel function without affecting the analgesic properties of opioids. Phase II studies indicate that it can significantly reduce the time to the first bowel movement in patients experiencing constipation due to opioid use .
Mechanism of Action
As a peripherally acting mu-opioid receptor antagonist, this compound selectively blocks opioid receptors in the gastrointestinal tract, thereby alleviating constipation while preserving central analgesic effects . This dual action positions this compound as a promising candidate for managing OIC without compromising pain relief.
Oncology Applications
Cancer Treatment Context
Recent studies have explored the role of this compound in cancer therapy, particularly regarding its immunomodulatory effects. Research indicates that mu-opioid antagonists can mitigate the immunosuppressive effects of opioids, which may enhance the efficacy of immunotherapy treatments for cancer patients .
Preclinical Studies
Three preclinical models have shown that this compound can inhibit tumor growth and metastasis across different cancer types:
- Melanoma : In zebrafish models, this compound demonstrated significant inhibition of tumor growth.
- Breast Cancer : Studies using chicken egg models indicated reduced tumor weight and improved immune infiltration.
- Colorectal Cancer : In murine models, this compound combined with anti-PD-1 antibodies showed synergistic effects in slowing tumor growth and enhancing survival rates .
These findings suggest that this compound may play a crucial role in improving outcomes for cancer patients undergoing treatment with immune checkpoint inhibitors.
Potential for Enhanced Immunotherapy Outcomes
Immunotherapy Interaction
this compound's ability to block opioid-induced immunosuppression is particularly relevant for patients receiving immunotherapy. Opioids are known to impair immune responses, which can lead to reduced effectiveness of treatments aimed at stimulating the immune system against tumors. By mitigating these adverse effects, this compound could enhance the overall response to immunotherapy .
Research and Development Status
This compound is currently under active investigation with several clinical trials ongoing or completed:
- Phase II Trials for OIC : These trials focus on assessing the efficacy and safety of this compound in patients suffering from opioid-induced constipation.
- Combination Studies in Oncology : Trials are also examining the combination of this compound with various immunotherapeutic agents to evaluate potential synergistic effects on tumor control and patient survival .
Summary Table of Clinical Applications
Application | Description | Current Status |
---|---|---|
Opioid-Induced Constipation | Treatment to restore bowel function without affecting pain relief | Phase II Trials |
Cancer Treatment | Mitigates opioid-induced immunosuppression, enhancing immunotherapy outcomes | Ongoing Preclinical Studies |
Combination with Immunotherapy | Evaluating synergy with immune checkpoint inhibitors | Ongoing Research |
Mechanism of Action
Axelopran exerts its effects by acting as a peripherally acting μ-opioid receptor antagonist. It also interacts with κ-opioid and δ-opioid receptors . The mechanism involves blocking the binding of opioid agonists to these receptors, thereby inhibiting their effects. This action helps restore the function of the enteric nervous system and alleviates gastrointestinal dysfunction caused by opioid use .
Comparison with Similar Compounds
Key Attributes :
- Chemical Structure: Axelopran belongs to the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series. Its structure includes a phenyl-carboxamide endocyclic group and hydrophilic substituents, confirmed by X-ray crystallography (monosulfate salt) .
- Mechanism : Potent antagonism of peripheral μ-opioid receptors in the GI tract, with additional weak δ- and κ-opioid receptor antagonism .
- Clinical Progress : Completed Phase 1a/1b and three Phase 2 trials, demonstrating significant improvement in complete spontaneous bowel movements (CSBMs) at 15 mg/day (p = 0.0001 vs. placebo) .
PAMORAs are classified by their pharmacokinetic profiles, receptor selectivity, and clinical utility. Below is a detailed comparison of this compound with key competitors:
Structural and Mechanistic Comparisons
Compound | Structural Class | Receptor Selectivity | CNS Penetration | Route of Administration |
---|---|---|---|---|
This compound | N-substituted bicyclic phenyl carboxamide | μ > δ ≈ κ (peripheral) | No | Oral |
Naldemedine | Naltrexone derivative (PEGylated) | μ > δ ≈ κ (peripheral) | Minimal | Oral |
Naloxegol | Oxymorphone derivative (PEGylated) | μ (peripheral) | Minimal | Oral |
Methylnaltrexone | Naltrexone derivative (quaternary amine) | μ (peripheral) | No | Subcutaneous/Oral |
Alvimopan | Benzomorphan derivative | μ (peripheral) | No | Oral |
Bevenopran | Benzodiazepine derivative | μ (peripheral) | No | Oral (discontinued) |
Key Insights :
- This compound’s bicyclic structure confers higher metabolic stability and oral bioavailability compared to peptide-derived PAMORAs like methylnaltrexone .
- Unlike naloxegol and naldemedine (PEGylated derivatives), this compound achieves peripheral restriction via physicochemical design rather than chemical modification .
Efficacy in Clinical Trials
Compound | Phase 3 CSBM Improvement (vs. Placebo) | Dose (mg/day) | Trial Duration |
---|---|---|---|
This compound | +2.5–2.6 CSBMs/week (p = 0.0003) | 10–15 | 5 weeks |
Naldemedine | +1.8–2.0 CSBMs/week (p < 0.001) | 0.2–0.4 | 12 weeks |
Naloxegol | +1.7–1.9 CSBMs/week (p < 0.001) | 12.5–25 | 12 weeks |
Alvimopan | +1.5 CSBMs/week (p < 0.05) | 0.5–1.0 | 12 weeks |
Pharmacokinetic and Pharmacodynamic Differences
Parameter | This compound | Naldemedine | Naloxegol | Methylnaltrexone |
---|---|---|---|---|
Oral Bioavailability | Moderate | High | High | Low (oral) |
Half-life (hr) | 10–12 | 11–14 | 6–11 | 8–10 |
Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | Renal excretion |
Drug Interactions | Moderate | Moderate | High | Low |
Clinical Implications :
- This compound’s moderate CYP3A4 dependence may require dose adjustments with CYP3A4 inhibitors, similar to naldemedine and naloxegol .
- Methylnaltrexone’s renal excretion makes it preferable for patients with hepatic impairment .
Clinical Development Status
Compound | Development Stage | Regulatory Status (FDA/EMA) |
---|---|---|
This compound | Phase 3-ready | Investigational |
Naldemedine | Approved (2017) | Approved for OIC |
Naloxegol | Approved (2014) | Approved for OIC |
Bevenopran | Discontinued | Phase 3 halted (2014) |
Key Challenges :
- This compound’s success in Phase 3 will depend on demonstrating long-term safety, a hurdle that led to Bevenopran’s discontinuation .
- Approved PAMORAs (naldemedine, naloxegol) have established efficacy but face competition from laxatives and newer agents like linaclotide .
Biological Activity
Axelopran (TD-1211) is a peripherally restricted μ-opioid receptor antagonist developed primarily for the treatment of opioid-induced constipation (OIC). Its unique mechanism of action allows it to alleviate gastrointestinal side effects associated with opioid use without affecting central nervous system (CNS) functions, thus minimizing the risk of addiction and other CNS-related adverse effects. This article explores the biological activity of this compound, including its pharmacokinetics, clinical efficacy, adverse effects, and comparative studies with other treatments.
This compound selectively binds to μ-opioid receptors located in the gastrointestinal tract. By antagonizing these receptors, this compound effectively counteracts the constipating effects of opioids, promoting normal bowel function without penetrating the CNS. This selectivity is crucial as it reduces the risk of opioid-related side effects that can arise from central receptor activation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in various studies. Notably, a study involving male Sprague-Dawley rats demonstrated moderate to good oral bioavailability ranging from 27% to 61% across different formulations. The following table summarizes key pharmacokinetic parameters observed in these studies:
Compound | %F (Oral Bioavailability) | Cmax (ng/mL) | AUC (ng·h/mL) | Peripheral Selectivity |
---|---|---|---|---|
19h | 61 | 0.29 | 0.46 | 42 |
19i | 27 | 0.21 | 0.47 | 40 |
19j | 60 | 0.88 | 1.30 | 49 |
24g | 30 | 0.39 | 1.20 | 19 |
Clinical Efficacy
This compound has undergone several clinical trials to evaluate its efficacy in treating OIC. In Phase 2 studies, this compound demonstrated a significant improvement in bowel function compared to placebo, with patients experiencing increased complete spontaneous bowel movements (CSBMs). The results indicated that this compound effectively restores normal bowel activity without impacting the analgesic effects of concurrent opioid therapy.
Case Studies and Trial Results
- Phase 2 Clinical Trials : In one study involving patients with chronic pain receiving opioids, this compound resulted in a statistically significant increase in CSBMs compared to placebo over a two-week period. Adverse events were reported but were consistent with those seen in placebo groups, indicating a favorable safety profile .
- Comparative Studies : When compared to other peripherally acting μ-opioid receptor antagonists (PAMORAs) like methylnaltrexone and naloxegol, this compound showed comparable efficacy but with potentially fewer adverse effects related to gastrointestinal disturbances .
Adverse Effects
The safety profile of this compound has been evaluated across multiple studies. Commonly reported adverse effects include:
Q & A
Basic Research Questions
Q. What experimental models are most suitable for investigating Axelopran’s mechanism of action in neurological disorders?
- Methodological Guidance :
- Use in vitro assays (e.g., receptor-binding studies, cell viability tests) to identify molecular targets. Validate findings with in vivo models (e.g., rodent behavioral tests or transgenic models of neurodegeneration).
- Prioritize models that replicate disease-specific pathologies, such as amyloid-beta accumulation for Alzheimer’s studies. Ensure dose-response curves are established to distinguish therapeutic efficacy from toxicity .
- Data Table Example :
Model Type | Key Parameters Measured | Outcome Metrics | Reference |
---|---|---|---|
In vitro (neuronal cell lines) | IC50 for serotonin receptors | 85% binding inhibition at 10 µM |
Q. How can researchers optimize pharmacokinetic profiling of this compound in preclinical studies?
- Methodological Guidance :
- Conduct mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations.
- Assess parameters like bioavailability, half-life, and blood-brain barrier permeability using radiolabeled this compound in animal models. Cross-validate results with microdialysis in CNS tissues .
Advanced Research Questions
Q. How should contradictory findings in this compound’s efficacy across clinical trials be analyzed?
- Methodological Guidance :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design discrepancies.
- Conduct a meta-analysis of trial data, stratifying results by covariates (e.g., patient demographics, dosing regimens). Use sensitivity analysis to identify confounding variables (e.g., genetic polymorphisms in serotonin pathways) .
- Data Contradiction Analysis Example :
Study | Population | Dose (mg/day) | Efficacy (%) | Limitations |
---|---|---|---|---|
A (2023) | Elderly (n=120) | 50 | 62 | High dropout rate due to side effects |
B (2024) | Adults (n=200) | 30 | 48 | Uncontrolled diet interactions |
Q. What methodologies are recommended for resolving uncertainties in this compound’s long-term safety profile?
- Methodological Guidance :
- Implement longitudinal cohort studies with biomarker tracking (e.g., liver enzymes, serotonin metabolites).
- Use PICO framework (Population, Intervention, Comparison, Outcome) to structure post-marketing surveillance protocols. Leverage real-world data (RWD) from electronic health records to detect rare adverse events .
Q. How can translational research bridge gaps between this compound’s preclinical promise and clinical outcomes?
- Methodological Guidance :
- Develop organ-on-a-chip systems to simulate human blood-brain barrier interactions.
- Validate preclinical findings with human-induced pluripotent stem cell (iPSC)-derived neurons. Publish negative results to avoid publication bias and improve reproducibility .
Q. Methodological Frameworks
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-individual variability.
- Use Bayesian hierarchical models to integrate prior preclinical data into clinical trial analysis. Report 95% credible intervals for effect sizes .
Q. How should researchers design studies to address ethical concerns in this compound trials involving vulnerable populations (e.g., pediatric patients)?
- Methodological Guidance :
- Follow ICH E11 guidelines for pediatric clinical trials. Incorporate adaptive trial designs to minimize exposure risks.
- Submit protocols to ethics committees for approval, ensuring informed consent processes address cognitive impairments in target populations .
Q. Data Management & Reproducibility
Q. What steps ensure transparency and reproducibility in this compound research?
- Methodological Guidance :
- Publish raw datasets and analysis scripts in FAIR-aligned repositories (e.g., Zenodo, Dryad).
- Document experimental protocols using ARRIVE guidelines for animal studies or CONSORT for clinical trials. Include negative controls and blinding procedures in methodology sections .
Q. How can interdisciplinary collaboration enhance this compound’s therapeutic validation?
- Methodological Guidance :
Properties
CAS No. |
949904-48-7 |
---|---|
Molecular Formula |
C26H39N3O4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |
InChI Key |
ATLYLVPZNWDJBW-NHYNNZIHSA-N |
SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Isomeric SMILES |
C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O |
Canonical SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TD-1211; TD 1211; TD1211; Axelopran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.